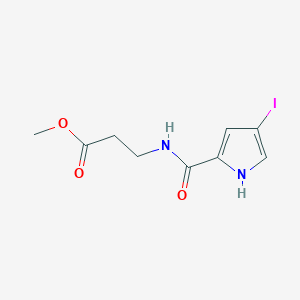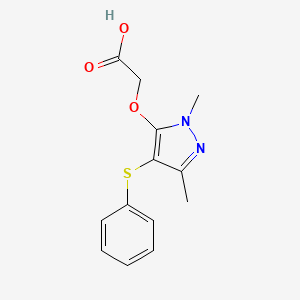
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a phenylthio group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid typically involves the reaction of 1,3-dimethyl-4-(phenylthio)-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chloro group by the pyrazole oxygen, forming the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The phenylthio group may play a role in modulating the compound’s activity by interacting with enzymes or receptors, while the pyrazole ring may contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-4-(phenylthio)-1H-pyrazole: Lacks the acetic acid moiety.
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid is unique due to the presence of both the phenylthio group and the acetic acid moiety, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C13H14N2O3S |
|---|---|
分子量 |
278.33 g/mol |
IUPAC名 |
2-(2,5-dimethyl-4-phenylsulfanylpyrazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C13H14N2O3S/c1-9-12(19-10-6-4-3-5-7-10)13(15(2)14-9)18-8-11(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
InChIキー |
VSNIYMGKAQAPAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



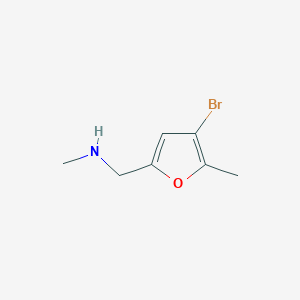
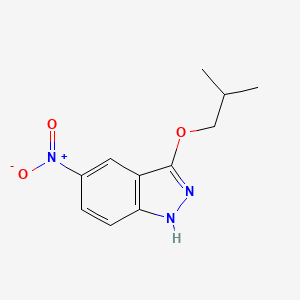
![3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)

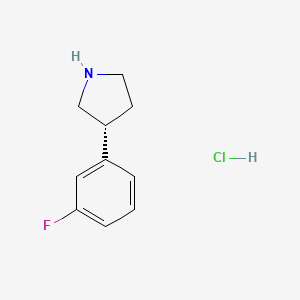



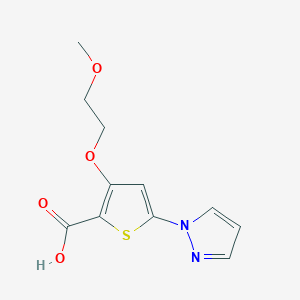
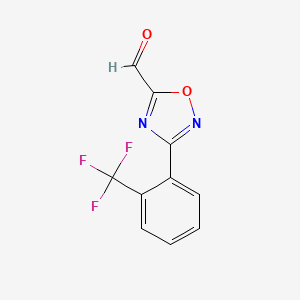
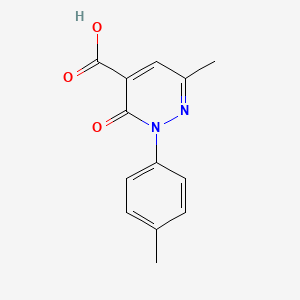
![Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)
